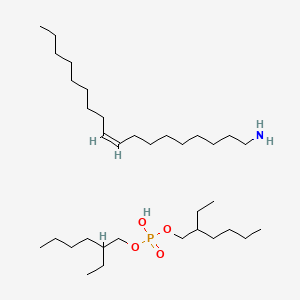

bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine

Description

Properties

CAS No. |

68155-94-2 |

|---|---|

Molecular Formula |

C18H37N.C16H35O4P C34H72NO4P |

Molecular Weight |

589.9 g/mol |

IUPAC Name |

bis(2-ethylhexyl) hydrogen phosphate;(Z)-octadec-9-en-1-amine |

InChI |

InChI=1S/C18H37N.C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h9-10H,2-8,11-19H2,1H3;15-16H,5-14H2,1-4H3,(H,17,18)/b10-9-; |

InChI Key |

IXJZJRRYKPCXHG-KVVVOXFISA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Overview

bis(2-ethylhexyl) hydrogen phosphate, also known as di-(2-ethylhexyl)phosphoric acid ester, is typically synthesized via the esterification of phosphorus oxychloride with 2-ethylhexanol. The preparation involves catalyzed reaction steps, controlled temperature profiles, and subsequent purification processes to obtain the desired product with high purity.

Detailed Preparation Procedure

A patented method from China (CN105440072A) provides a comprehensive preparation route with the following key steps:

Catalyst Preparation:

A composite catalyst is prepared by mixing aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5 wt% relative to AlCl3), and ammonium vanadate (NH4VO3, 0.01–0.05 wt% relative to AlCl3). This catalyst mixture is used to enhance the reaction efficiency.-

- Phosphorus oxychloride is added to a reactor along with the prepared catalyst (0.1–5 wt% relative to phosphorus oxychloride).

- The temperature is maintained at 0–10 °C, and 2-ethylhexanol is slowly added over 0.5–1.5 hours with a molar ratio of phosphorus oxychloride to 2-ethylhexanol of 1:(1.5–2.5).

- The mixture is stirred for 1–3 hours at 15–25 °C while HCl gas generated is continuously removed from the reactor.

- The reaction continues for an additional 0.5–2 hours at the same temperature.

- The temperature is then raised to 40–70 °C for 1–4 hours to complete the reaction.

- A sodium hydroxide (NaOH) solution (20–60% mass concentration) is added slowly, amounting to 2–5 wt% relative to phosphorus oxychloride.

- The mixture is heated to 80–90 °C and reacted for another 1–3 hours.

Post-Reaction Processing:

The product mixture undergoes washing, filtration, and distillation to isolate pure bis(2-ethylhexyl) hydrogen phosphate.

Representative Reaction Conditions and Yields

| Step | Conditions | Parameters |

|---|---|---|

| Catalyst composition | AlCl3 + 1-ethyl-3-methylimidazole fluoroform sulphonate + NH4VO3 | 0.1–0.5 wt% + 0.01–0.05 wt% relative to AlCl3 |

| Phosphorus oxychloride to 2-ethylhexanol molar ratio | 1 : 1.5–2.5 | Addition time 0.5–1.5 h |

| Initial reaction temperature | 0–10 °C | Stirring 1–3 h at 15–25 °C |

| HCl removal | Continuous during reaction | Reaction time 0.5–2 h |

| Secondary heating | 40–70 °C | Reaction time 1–4 h |

| NaOH addition concentration | 20–60% mass concentration | NaOH amount 2–5 wt% relative to phosphorus oxychloride |

| Final reaction temperature | 80–90 °C | Reaction time 1–3 h |

| Purification | Washing, filtration, distillation | - |

Notes on Catalyst and Reaction Mechanism

- The catalyst mixture facilitates the esterification by activating phosphorus oxychloride and promoting efficient alcohol substitution.

- Removal of HCl gas during the reaction shifts the equilibrium towards product formation.

- The NaOH addition neutralizes any residual acidic species and stabilizes the product.

Industrial Scale Example

- 100 kg phosphorus oxychloride, 127 kg 2-ethylhexanol, 0.1 kg catalyst mixture, and 2 kg NaOH solution were used under the described conditions to yield the product after purification.

Preparation Methods of (Z)-octadec-9-en-1-amine

Overview

(Z)-octadec-9-en-1-amine, commonly known as oleylamine, is a long-chain unsaturated primary amine derived from oleic acid or related precursors. Its preparation is typically achieved through amination reactions or solid-phase synthesis methods involving oleic acid derivatives.

Solid-Phase Synthesis Method

A documented synthetic approach involves:

- Starting with 2-chlorotrityl chloride resin for solid-phase peptide synthesis.

- Coupling Fmoc-Dab(Boc)-OH (N-protected diamino acid) with the resin in dry dichloromethane (DCM) using DIPEA as a base.

- Deprotection of the Fmoc group with piperidine/DMF.

- Coupling oleic acid (C18:1 fatty acid) to the deprotected amine on the resin using HCTU as a coupling reagent and DIPEA.

- Cleavage from the resin using trifluoroacetic acid (TFA)/DCM.

- Purification of the product yields oleylamine derivatives or related amides.

This method is useful for preparing amine-functionalized derivatives with high purity and controlled substitution patterns.

General Chemical Synthesis Notes

- Oleylamine can also be prepared by reduction of oleonitrile or by direct amination of oleic acid derivatives.

- The unsaturation at the 9th carbon is retained during synthesis to preserve the (Z)-configuration.

- Purification typically involves chromatographic techniques or recrystallization.

Comparative Summary Table of Preparation Methods

Research Findings and Analytical Data

- The patented method for bis(2-ethylhexyl) hydrogen phosphate ensures high yield and purity by controlling molar ratios, temperature, and catalyst composition, with efficient removal of byproduct HCl gas to drive the reaction forward.

- Solid-phase synthesis of (Z)-octadec-9-en-1-amine derivatives allows precise functionalization and high purity, suitable for advanced applications in material science and pharmaceuticals.

- Analytical techniques such as NMR, HPLC, LC-MS, and UPLC are commonly employed to verify the structure and purity of (Z)-octadec-9-en-1-amine.

Chemical Reactions Analysis

Acid-Base Reactivity and Dissociation

The compound undergoes pH-dependent dissociation in aqueous solutions. The phosphate group (D2EHPA component) acts as a weak acid (), while the oleylamine amine group () contributes basicity. This dual functionality enables the compound to act as:

-

An anionic extractant in acidic conditions (phosphate deprotonation).

-

A cationic surfactant in alkaline conditions (amine protonation).

Key Reaction:

This behavior allows tunable selectivity in metal ion extraction .

Metal Ion Complexation and Solvent Extraction

The compound’s phosphate group coordinates with metal ions, forming stable complexes. Oleylamine enhances solubility in organic phases (e.g., kerosene, toluene) and modifies extraction kinetics.

Phase Transfer and Homogeneous Liquid-Liquid Extraction

In non-fluorinated ionic liquid systems, the compound exhibits lower critical solution temperature (LCST) behavior. It facilitates homogeneous extraction of transition metals (e.g., Cu²⁺, Co²⁺) at elevated temperatures, followed by phase separation upon cooling .

Conditions:

-

Temperature: 40–60°C

-

Solvent: Ethylene glycol/water mixtures

Synergistic Effects in Mixed Extractant Systems

Combination with neutral donors (e.g., tributyl phosphate) improves extraction kinetics for heavy metals:

Table 2: Synergistic Enhancement for Pb²⁺ Extraction

| System | Distribution Ratio (D) |

|---|---|

| D2EHPA-Oleylamine alone | 120 |

| + 10% Tributyl Phosphate | 310 |

The amine-phosphoric acid structure reduces interfacial tension, accelerating mass transfer .

Stability and Degradation Reactions

Prolonged exposure to UV light or strong oxidants (e.g., HNO₃) leads to:

-

Phosphate Ester Hydrolysis:

-

Amine Oxidation:

Degradation products reduce extraction efficiency by >30% after 100 cycles .

Scientific Research Applications

Flame Retardants

Bis(2-ethylhexyl) hydrogen phosphate is utilized as a flame retardant in various industrial applications. Its effectiveness in reducing flammability makes it suitable for use in plastics and textiles. According to a draft evaluation statement by the Australian Industrial Chemicals Introduction Scheme, compounds like bis(2-ethylhexyl) phosphate are noted for their biodegradability and lower environmental persistence compared to other flame retardants .

Hydraulic Fluids

The compound has been incorporated into hydraulic oil formulations to improve seal swell properties. This application is crucial in ensuring the longevity and efficiency of hydraulic systems, particularly in heavy machinery and automotive industries .

Biodegradability Studies

Research indicates that bis(2-ethylhexyl) hydrogen phosphate is readily biodegradable, which is essential for minimizing environmental impact. Studies have shown that its primary degradants do not persist in the environment, thus reducing the risk of bioaccumulation in aquatic ecosystems .

Bioaccumulation Factor Studies

Field studies have measured bioaccumulation factors (BAFs) for related compounds, indicating varying degrees of accumulation in aquatic organisms. For example, BAFs ranging from 1,400 to 19,000 have been observed in freshwater organisms, suggesting potential implications for food webs and ecosystem health .

Emulsifiers and Stabilizers

In cosmetic formulations, bis(2-ethylhexyl) hydrogen phosphate serves as an emulsifier and stabilizer. Its ability to enhance the texture and stability of creams and lotions makes it a valuable ingredient in skincare products. The formulation principles emphasize the importance of such compounds in achieving desired physical properties .

Case Study 1: Flame Retardant Efficacy

A study evaluating the flame retardant properties of bis(2-ethylhexyl) hydrogen phosphate showed significant reductions in flammability ratings when incorporated into polymer matrices. The findings suggest that this compound can effectively enhance fire safety standards in consumer products.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment conducted on bis(2-ethylhexyl) hydrogen phosphate highlighted its rapid biodegradation and low toxicity levels compared to traditional flame retardants. This assessment supports its use as a safer alternative in various industrial applications.

Mechanism of Action

Bis(2-ethylhexyl) hydrogen phosphate: exerts its effects primarily through its ability to form complexes with metal ions, facilitating their extraction and separation. It acts as a ligand, binding to metal ions and forming stable complexes that can be separated from aqueous solutions .

(Z)-octadec-9-en-1-amine: interacts with biological membranes, disrupting their structure and function. It can also form complexes with metal ions, aiding in their stabilization and transport .

Comparison with Similar Compounds

Bis(2-ethylhexyl) Hydrogen Phosphate (BEHHP)

- Chemical Identity: Organophosphate ester with the molecular formula C₁₆H₃₅O₄P and molecular weight 322.42 g/mol .

- Synonyms: DEHPA, Di-(2-ethylhexyl)phosphoric acid .

- Properties : Light yellow, odorless liquid with water reactivity .

- Applications : Widely used in solvent extraction for metal recovery (e.g., rare earth elements) and as a catalyst .

(Z)-Octadec-9-en-1-amine (Oleylamine)

- Chemical Identity : Unsaturated primary amine with the molecular formula C₁₈H₃₅N and a cis-configured double bond at the 9th carbon .

- Synonyms: Oleylamine, cis-9-Octadecenylamine .

- Properties: Amphiphilic surfactant with applications in nanoparticle synthesis, corrosion inhibition, and lubricant additives .

Comparison with Similar Compounds

Bis(2-ethylhexyl) Hydrogen Phosphate vs. Related Organophosphates

Key Differences :

(Z)-Octadec-9-en-1-amine vs. Other Aliphatic Amines

Key Differences :

- Oleylamine’s unsaturated chain enhances flexibility and surfactant efficacy compared to stearylamine’s rigid structure .

- Shorter-chain amines (e.g., octylamine) exhibit higher water solubility but weaker surface activity .

Research Findings and Industrial Relevance

BEHHP in Metal Extraction

Oleylamine in Nanotechnology

- Oleylamine’s amphiphilicity stabilizes metal nanoparticles (e.g., gold, iron oxide) during synthesis, unlike saturated amines .

- Its cis-configuration reduces steric hindrance, improving ligand-metal interactions .

Biological Activity

Bis(2-ethylhexyl) hydrogen phosphate; (Z)-octadec-9-en-1-amine is a compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Composition

- Name : Bis(2-ethylhexyl) hydrogen phosphate; (Z)-octadec-9-en-1-amine

- Molecular Formula : C₃₄H₇₁NO₄P

- CAS Number : 3034854

Structural Characteristics

The compound consists of a phosphate moiety linked to a long-chain amine, which is characterized by the presence of a double bond in the octadecane chain. This structural configuration is significant for its biological interactions.

Toxicological Profile

Research indicates that bis(2-ethylhexyl) hydrogen phosphate exhibits varying degrees of toxicity depending on concentration and exposure duration. General toxicity effects observed in related compounds include:

Antimicrobial Properties

Studies have shown that certain formulations containing octadec-9-en-1-amine demonstrate antimicrobial activity. For instance, mixtures incorporating this compound have been effective against various bacterial strains, suggesting potential applications in pharmaceuticals and hygiene products .

Cytotoxic Effects

The cytotoxicity of bis(2-ethylhexyl) hydrogen phosphate has been evaluated in vitro. Results indicate that at higher concentrations, it can induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Nihon Parkerizing Co., Ltd. evaluated the antimicrobial efficacy of formulations containing bis(2-ethylhexyl) hydrogen phosphate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, supporting its use as an antimicrobial agent .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of (Z)-octadec-9-en-1-amine were assessed using human cancer cell lines. The study found that concentrations above 50 µM led to significant cell death, indicating its potential as a therapeutic agent in cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| General Toxicity | Reduced body weight | |

| Antimicrobial | Effective against S. aureus | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Table 2: Concentration vs. Effect

| Concentration (µM) | Effect Observed |

|---|---|

| 10 | No significant effect |

| 50 | Moderate cytotoxicity |

| 100 | High cytotoxicity |

Q & A

Basic: What are the critical steps for synthesizing the 1:1 compound of bis(2-ethylhexyl) hydrogen phosphate and (Z)-octadec-9-en-1-amine?

Methodological Answer:

The synthesis involves neutralizing bis(2-ethylhexyl) hydrogen phosphate (HDEHP) with (Z)-octadec-9-en-1-amine in a 1:1 molar ratio.

Pre-equilibration : Dissolve HDEHP (CAS 298-07-7) in an anhydrous solvent (e.g., toluene) to avoid hydrolysis .

Neutralization : Add (Z)-octadec-9-en-1-amine dropwise under inert atmosphere, monitoring pH to ensure stoichiometric binding .

Characterization : Confirm the product (CAS 59965-28-5) via FT-IR (phosphate P=O stretch at ~1250 cm⁻¹ and amine N-H deformation at ~1600 cm⁻¹) and elemental analysis .

Basic: How should researchers handle bis(2-ethylhexyl) hydrogen phosphate to mitigate its reactivity with water?

Methodological Answer:

- Storage : Store under inert gas (e.g., argon) in sealed containers at 4°C to prevent hydrolysis. Use desiccants to minimize moisture exposure .

- Experimental Protocols : Pre-dry solvents (e.g., molecular sieves for toluene) and conduct reactions in gloveboxes for moisture-sensitive steps .

- Safety : Use PPE (gloves, goggles) and avoid aqueous solutions unless explicitly required .

Advanced: How do structural properties of HDEHP-(Z)-octadec-9-en-1-amine mixtures influence their conductometric behavior?

Methodological Answer:

- Surfactant Behavior : In mixtures with bis(2-ethylhexyl)amine (BEEA), HDEHP forms reverse micelles in non-polar solvents. Structural transitions (e.g., micellar to lamellar phases) are monitored via small-angle X-ray scattering (SAXS) .

- Conductivity Analysis : Use impedance spectroscopy to measure ionic conductivity. Higher amine content increases charge carriers but may destabilize micelles, leading to non-linear trends .

- Data Interpretation : Plot conductivity vs. molar ratio to identify critical micelle concentrations (CMC) and phase boundaries .

Advanced: What spectroscopic techniques resolve ambiguities in characterizing HDEHP-amine complexes?

Methodological Answer:

- FT-IR : Differentiate free vs. bound phosphate groups via shifts in P=O (1240–1260 cm⁻¹) and P-O-C (1050 cm⁻¹) stretches .

- NMR : ³¹P NMR identifies coordination states (e.g., mono- vs. di-esterified phosphate; δ = 0–2 ppm for HDEHP complexes) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.4 for HDEHP) and adduct formation .

Advanced: How can researchers reconcile contradictory solubility data for bis(2-ethylhexyl) hydrogen phosphate?

Methodological Answer:

- Solubility Testing : Prepare saturated solutions in ethanol, hexane, and water. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via gravimetric analysis .

- Data Cross-Validation : Compare results with literature (e.g., 100 mg/mL in ethanol vs. limited aqueous solubility ).

- Contradiction Resolution : Variability arises from impurities (e.g., residual acids/amines) or hydration states. Purify via column chromatography (silica gel, chloroform:methanol eluent) and repeat tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.